molecular formula C4H8N4S B2846479 N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine CAS No. 72269-96-6

N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B2846479
CAS No.: 72269-96-6
M. Wt: 144.2
InChI Key: HSIDPCSFALZPHF-UHFFFAOYSA-N
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Description

Significance of 1,3,4-Thiadiazole (B1197879) Heterocycles in Contemporary Chemical Research

The 1,3,4-thiadiazole nucleus is considered a "privileged scaffold" in drug design and development. sigmaaldrich.com Its unique chemical properties and biological characteristics make it a versatile building block for creating novel therapeutic agents. sigmaaldrich.com Derivatives of 1,3,4-thiadiazole have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties. researchgate.netmdpi.com The stability of the thiadiazole ring, coupled with its ability to participate in hydrogen bonding and other molecular interactions, contributes to its prevalence in the development of new drugs. sigmaaldrich.com

The diverse applications of 1,3,4-thiadiazole derivatives are not limited to medicine. They are also utilized in agriculture as pesticides and herbicides, and in materials science for the development of dyes and lubricants. eprajournals.comresearchgate.net

Structural Context and Importance of N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine as a Core Scaffold

This compound, with the chemical formula C4H8N4S, features a central 1,3,4-thiadiazole ring substituted with two dimethylamino groups at the 2 and 5 positions. chembk.com The presence of the diamino functionality is crucial as it provides sites for further chemical modifications, allowing this compound to serve as a versatile core scaffold or building block in the synthesis of more complex molecules. researchgate.net

The 2,5-diamino-1,3,4-thiadiazole (B1295027) framework is a key component in the design of various functional molecules. The amino groups can be readily derivatized to form a wide range of compounds with tailored properties. nih.gov While specific research on the N,N-dimethylated variant is not extensively documented, the foundational 2,5-diamino structure is a well-established pharmacophore. isres.org

Below is a table summarizing the key chemical identifiers for this compound:

IdentifierValue
CAS Number 21123-50-2
Molecular Formula C4H8N4S
Molar Mass 144.2 g/mol

Scope and Objectives of Academic Inquiry on this compound

The primary focus of academic inquiry into compounds like this compound revolves around the exploration of their synthetic pathways and their potential as precursors for novel compounds with valuable biological or material properties. The research objectives for this class of compounds generally include:

Development of efficient synthetic methodologies: A significant area of research is dedicated to finding new and improved methods for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. nih.gov

Exploration of pharmacological potential: A major driving force for research into 1,3,4-thiadiazole derivatives is the search for new therapeutic agents. Studies often involve synthesizing a library of related compounds and screening them for various biological activities. researchgate.netmdpi.com

Structure-activity relationship (SAR) studies: Understanding how the chemical structure of a molecule influences its biological activity is a fundamental aspect of drug discovery. For derivatives of this compound, SAR studies would investigate how modifications to the dimethylamino groups or the thiadiazole ring affect their pharmacological profile. mdpi.com

While extensive research has been conducted on the broader family of 1,3,4-thiadiazole derivatives, specific and detailed studies focusing exclusively on this compound are limited in publicly available scientific literature. The information presented here is largely based on the well-established chemistry and applications of the parent 2,5-diamino-1,3,4-thiadiazole scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N,2-N-dimethyl-1,3,4-thiadiazole-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c1-8(2)4-7-6-3(5)9-4/h1-2H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIDPCSFALZPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72269-96-6
Record name N2,N2-dimethyl-1,3,4-thiadiazole-2,5-diamine
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Advanced Spectroscopic and Analytical Characterization of N,n Dimethyl 1,3,4 Thiadiazole 2,5 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine and its analogues, NMR provides definitive information about the proton and carbon frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In the context of 1,3,4-thiadiazole (B1197879) derivatives, the chemical shifts are influenced by the electronic properties of the heterocyclic ring and its substituents.

For a related compound, 2-[4-(N,N-Dimethylamino)phenylazo]-5-(4-nitrophenyl)-1,3,4-thiadiazole, the ¹H NMR spectrum recorded in DMSO-d₆ shows a singlet for the six protons of the N,N-dimethylamino group at approximately δ 3.18 ppm. mdpi.com The aromatic protons appear in the range of δ 7.04–8.40 ppm. mdpi.com Another derivative, 2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole, displays a singlet for the amino group protons (NH₂) at δ 7.35 ppm and the t-butyl protons at δ 1.29 ppm. mdpi.com

For this compound, the protons of the two N-methyl groups would be expected to produce a singlet in the ¹H NMR spectrum. The chemical shift of this signal would be influenced by the electronic environment of the thiadiazole ring. The protons of the amino group would likely appear as a broad singlet, the position of which can be solvent-dependent.

Table 1: Representative ¹H NMR Chemical Shifts for 1,3,4-Thiadiazole Derivatives

Compound Functional Group Chemical Shift (δ, ppm) Solvent
2-[4-(N,N-Dimethylamino)phenylazo]-5-(4-nitrophenyl)-1,3,4-thiadiazole N(CH₃)₂ 3.18 (s, 6H) DMSO-d₆
2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole C(CH₃)₃ 1.29 (s, 9H) DMSO-d₆
2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole NH₂ 7.35 (s, 2H) DMSO-d₆
5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine -CH₃ 2.47 (s, 3H) DMSO-d₆

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon skeleton of a molecule. The carbon atoms of the 1,3,4-thiadiazole ring are particularly diagnostic, typically appearing in the downfield region of the spectrum due to their association with electronegative nitrogen and sulfur atoms.

In various 1,3,4-thiadiazole derivatives, the characteristic signals for the two carbon atoms of the thiadiazole ring (C-2 and C-5) are observed at approximately 155–181 ppm. mdpi.comnih.gov For instance, in azo dyes derived from 2-amino-5-aryl-1,3,4-thiadiazoles, these carbons resonate between 164–166 ppm and 178–181 ppm. mdpi.com In other substituted 1,3,4-thiadiazoles, these peaks can be found between 158.4 and 169.01 ppm. nih.govdergipark.org.tr

The carbon atoms of the N,N-dimethylamino group in a derivative like 2-[4-(N,N-Dimethylamino)phenylazo]-5-(4-nitrophenyl)-1,3,4-thiadiazole appear upfield, with a signal at about 40.0 ppm. mdpi.com For this compound, one would expect to see signals for the methyl carbons in a similar upfield region, and two distinct signals for the C-2 and C-5 carbons of the thiadiazole ring in the characteristic downfield region.

Table 2: Representative ¹³C NMR Chemical Shifts for 1,3,4-Thiadiazole Derivatives

Compound Carbon Atom Chemical Shift (δ, ppm) Solvent
2-[4-(N,N-Dimethylamino)phenylazo]-5-(4-nitrophenyl)-1,3,4-thiadiazole N(CH₃)₂ 40.0 DMSO-d₆
2-[4-(N,N-Dimethylamino)phenylazo]-5-(4-nitrophenyl)-1,3,4-thiadiazole C-2/C-5 (Thiadiazole) 164.8, 179.8 DMSO-d₆
2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole C-2/C-5 (Thiadiazole) 156.3, 168.1 DMSO-d₆

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC for Structural Elucidation)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguous structural assignment by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For a derivative of this compound with additional alkyl chains, COSY would show cross-peaks between adjacent protons on the chain, helping to map out the connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.edu This is extremely useful for assigning carbon signals based on their known proton assignments. For the target molecule, an HSQC spectrum would show a correlation peak between the N-methyl proton signal and the corresponding methyl carbon signal. youtube.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.

The IR spectra of 1,3,4-thiadiazole derivatives exhibit several characteristic absorption bands. Key vibrational modes include:

N-H Stretching : For derivatives with amino or secondary amine groups, N-H stretching vibrations typically appear in the range of 3100–3400 cm⁻¹. dergipark.org.trresearchgate.net

C-H Stretching : Aromatic C-H stretching is observed around 3000–3100 cm⁻¹, while aliphatic C-H stretching from methyl groups is found just below 3000 cm⁻¹. dergipark.org.tr

C=N Stretching : The stretching vibration of the C=N bond within the thiadiazole ring is a key diagnostic peak, usually found in the region of 1597–1631 cm⁻¹. dergipark.org.trresearchgate.net

N-H Bending : The bending vibration for N-H groups is typically seen around 1495–1576 cm⁻¹. dergipark.org.tr20.198.91

C-S Stretching : The C-S-C linkage within the ring gives rise to absorptions, often around 698–710 cm⁻¹. dergipark.org.tr

For this compound, the IR spectrum would be expected to show characteristic peaks for N-H stretching of the primary amine, aliphatic C-H stretching of the methyl groups, and the signature C=N and C-S stretching of the thiadiazole ring.

Table 3: Key IR Absorption Frequencies for 1,3,4-Thiadiazole Derivatives

Vibrational Mode Frequency Range (cm⁻¹) Reference
N-H Stretch 3100 - 3400 dergipark.org.trresearchgate.net
Aromatic C-H Stretch 3044 - 3055 dergipark.org.tr
Aliphatic C-H Stretch 2903 - 2981 dergipark.org.tr
C=N Stretch (Thiadiazole ring) 1597 - 1631 dergipark.org.trresearchgate.net
N-H Bend 1495 - 1576 dergipark.org.tr20.198.91

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight and can reveal structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For a derivative such as 2-[4-(N,N-Dimethylamino)phenylazo]-5-(4-nitrophenyl)-1,3,4-thiadiazole, the calculated mass for the protonated molecule [M+H]⁺ was found to be 355.0977, with the experimentally found value being 355.0979, confirming its elemental formula of C₁₆H₁₄N₆O₂S. mdpi.com This level of accuracy is instrumental in confirming the identity of newly synthesized compounds. The fragmentation pattern observed in the mass spectrum provides further structural evidence, often involving the cleavage of the thiadiazole ring or its substituents.

For this compound (C₄H₈N₄S), the exact mass would be calculated and compared with the HRMS measurement to confirm its elemental composition. The fragmentation pattern would likely involve the loss of methyl groups or cleavage of the bonds connecting the amino groups to the thiadiazole ring.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and confirming the structure of synthesized 1,3,4-thiadiazole derivatives. This method is particularly valuable as it typically produces intact molecular ions with minimal fragmentation, which simplifies spectral interpretation. In the analysis of 1,3,4-thiadiazole compounds, ESI-MS is commonly used to detect the protonated molecular ion, [M+H]⁺. nih.gov

The process involves dissolving the analyte in a polar, volatile solvent and pumping it through a fine, heated capillary held at a high potential. This generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For instance, in the characterization of a new series of 2,5-disubstituted-1,3,4-thiadiazole derivatives, ESI-MS was employed to confirm the successful synthesis. The mass spectrum for one such derivative, 2,5-Bis[(4-methyl-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole, showed a prominent peak at m/z 585.40, corresponding to the [M+H]⁺ ion, which aligns with its calculated molecular weight. nih.gov This confirmation is a critical step in the structural elucidation of novel compounds within this class. The application of tandem mass spectrometry (MS/MS) can further provide structural information by inducing fragmentation of the isolated molecular ion, helping to differentiate between isomers. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique for investigating the electronic transitions within this compound and its derivatives. The absorption of UV or visible light by these molecules promotes electrons from a ground electronic state to a higher-energy excited state. The wavelengths of maximum absorption (λmax) provide insights into the nature of the chromophores present and the extent of conjugation within the molecule.

The spectra of 1,3,4-thiadiazole derivatives typically exhibit absorption bands in the UV region, which can extend into the visible range depending on the substituents attached to the heterocyclic ring. nih.govnih.gov For example, studies on various 2,5-disubstituted 1,3,4-thiadiazoles have identified characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. scielo.org.za The introduction of aromatic or conjugated systems as substituents often leads to a bathochromic (red) shift, moving the absorption to longer wavelengths. dergipark.org.tr

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often performed to complement experimental UV-Vis data. scielo.org.za These calculations can help assign specific electronic transitions, such as those involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.org.za For one thiazolidinone derivative containing a thiadiazole-like structure, calculated absorption peaks at 405.85 nm and 522.01 nm were attributed to transitions including HOMO → LUMO+1 and HOMO → LUMO, respectively. scielo.org.za

Table 1: UV-Vis Absorption Maxima for Selected 1,3,4-Thiadiazole Derivatives

Compoundλmax (nm)Source(s)
2-(4-methoxystyryl)-5-(phenylamino)-1,3,4-thiadiazole245, 276, 353 nih.gov
Poly(2,5-dimercapto-1,3,4-thiadiazole)~330 researchgate.net
3,4-disubstituted 1,2,5-thiadiazole (B1195012) 1,1-dioxides240-280 (in ethanol) nih.gov

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For newly synthesized this compound and its derivatives, this analysis provides a crucial check on the purity and empirical formula of the compound. eprajournals.com The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's composition. nih.govmdpi.com

This method is a standard procedure in the characterization of novel heterocyclic compounds. nih.gov For instance, in the synthesis of new 1,3,4-thiadiazole derivatives, elemental analysis is consistently reported to validate the final structures. nih.gov Any significant deviation between the experimental and calculated values may indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Table 2: Elemental Analysis Data for Representative 1,3,4-Thiadiazole Derivatives

CompoundMolecular FormulaAnalysis%C%H%N%SSource(s)
2-(4-methoxystyryl)-5-(phenylamino)-1,3,4-thiadiazoleC₁₈H₁₇N₃OSCalculated66.855.3012.999.91 nih.gov
Found65.835.0512.149.06 nih.gov
2,5-Bis[(4-methyl-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazoleC₂₄H₂₄N₈S₅Calculated49.294.1419.16- nih.gov
Found49.024.2519.37- nih.gov
2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazoleC₁₂H₁₅N₃SCalculated61.776.4818.01- mdpi.com
Found61.706.4018.12- mdpi.com
2-[4-(N,N-Dimethylamino)phenylazo]-5-phenyl-1,3,4-thiadiazoleC₁₆H₁₅N₅SCalculated62.114.8922.64- mdpi.com
Found62.084.8622.67- mdpi.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For 1,3,4-thiadiazole derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly useful for evaluating thermal stability, decomposition patterns, and phase transitions.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine transition temperatures such as melting points, glass transitions, and phase changes. In the study of certain 1,3,4-thiadiazole derivatives designed as liquid crystals, DSC was used to investigate their thermal behaviors and mesophase textures. researchgate.net The DSC thermograms revealed enantiotropic liquid crystal behaviors, with specific smectic and nematic phases observed during heating and cooling cycles. researchgate.net Thermodynamic parameters for these transitions, such as enthalpy (ΔH) and entropy (ΔS), were calculated from the DSC data. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to assess the thermal stability of 1,3,4-thiadiazole compounds, identifying the temperatures at which they begin to decompose. The resulting data can reveal information about decomposition mechanisms and the composition of the final residue.

Together, these techniques provide a comprehensive understanding of the thermal properties of this compound and its derivatives, which is essential for determining their potential applications and handling conditions.

Computational and Theoretical Investigations of N,n Dimethyl 1,3,4 Thiadiazole 2,5 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and inherent reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to predict ground-state properties by calculating the electron density. For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations, often using the B3LYP functional, are used to determine optimized molecular geometries, including bond lengths and angles, as well as thermodynamic properties. acs.org Studies on similar compounds have shown that the 1,3,4-thiadiazole ring is typically planar. acs.org The ground-state energy and optimized geometrical parameters for related thiadiazoles have been calculated and show good agreement with experimental data. acs.org

Table 1: Representative DFT-Calculated Ground State Properties for a 1,3,4-Thiadiazole Core Structure

This table is illustrative and based on typical findings for 1,3,4-thiadiazole derivatives.

Parameter Typical Calculated Value
Ground State Energy (Hartree) -977.66
N-N Bond Length (Å) 1.358
C-N Bond Length (ring, Å) 1.363
C-S Bond Length (ring, Å) 1.730

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. acs.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic transitions. mdpi.comscispace.com For many 1,3,4-thiadiazole derivatives, the HOMO is often distributed over the entire molecule, while the LUMO may be localized on a specific moiety, influencing the molecule's interaction with other species. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for 1,3,4-Thiadiazole Derivatives

Values are representative and demonstrate typical energy ranges observed in computational studies of related compounds.

Compound Class HOMO Energy (Hartrees) LUMO Energy (Hartrees) Energy Gap (ΔE) (Hartrees)
Substituted 1,3,4-Thiadiazole A -0.212 -0.042 0.170

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. acs.org It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, whereas regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net In 1,3,4-thiadiazole derivatives, the nitrogen atoms of the heterocyclic ring and oxygen atoms in substituents often represent sites of negative electrostatic potential, indicating their role as hydrogen bond acceptors. acs.org

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other systems, such as proteins or solvents.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine, MD simulations can provide insights into its conformational stability and how it interacts with its environment. In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex obtained from molecular docking. nih.gov These simulations can confirm whether the ligand remains stably bound within the active site of a target protein, providing a more dynamic picture of the molecular interactions. tandfonline.com

Molecular modeling encompasses both ligand-based and structure-based approaches to understand and predict how a molecule interacts with a biological target.

Structure-Based Modeling: This approach relies on the known 3D structure of a target protein. Molecular docking, a key technique in structure-based design, is used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. tandfonline.com For 1,3,4-thiadiazole derivatives, docking studies have been instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active sites of various enzymes. mdpi.comnih.gov

Ligand-Based Modeling: When the 3D structure of the target is unknown, ligand-based methods are used. These approaches utilize the information from a set of molecules known to be active against the target. Pharmacophore modeling, for instance, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to be active. mdpi.com This model can then be used to screen for new compounds with similar properties.

Structure-Property Relationship (SPR) Studies of this compound

For instance, research on related 2,5-disubstituted-1,3,4-thiadiazoles has shown that the nature of the substituents at these positions significantly impacts the electronic properties of the heterocyclic ring. The 1,3,4-thiadiazole ring is known for its aromatic character and electron-deficient nature, which contributes to its stability and specific reactivity patterns.

Theoretical calculations on analogous compounds, such as 2-amino-5-substituted-1,3,4-thiadiazoles, have been used to determine key quantum chemical parameters. These parameters typically include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack.

Mulliken Atomic Charges: These calculations provide an estimation of the partial atomic charges on each atom in the molecule, offering insights into the local electronic environment.

Geometrical Parameters: Theoretical studies also optimize the molecular geometry, providing data on bond lengths, bond angles, and dihedral angles.

Further computational and theoretical investigations are required to provide precise quantitative data on the structure-property relationships of this compound.

Advanced Applications and Materials Science Perspectives of N,n Dimethyl 1,3,4 Thiadiazole 2,5 Diamine

Role as a Ligand in Coordination Chemistry

N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound that has garnered interest in coordination chemistry due to its potential to act as a versatile ligand. The presence of multiple donor atoms—specifically the two nitrogen atoms of the thiadiazole ring and the two nitrogen atoms of the dimethylamino groups—allows for various coordination modes with metal ions. The study of its metal complexes provides insights into the electronic and steric effects of the methyl substituents on the coordination behavior of the 2,5-diamino-1,3,4-thiadiazole (B1295027) scaffold.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 1,3,4-thiadiazole (B1197879) derivatives is a well-established area of research. nih.govscispace.comresearchgate.netnih.gov While specific studies on this compound are not extensively documented, the synthesis of its parent compound, 2,5-diamino-1,3,4-thiadiazole, with various transition metals such as Co(II), Ni(II), and Cu(II) has been reported. mdpi.comresearchgate.net These syntheses are typically carried out by reacting the ligand with the corresponding metal salt in a suitable solvent. mdpi.com

The characterization of these complexes involves a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial in determining the coordination sites of the ligand. mdpi.comresearchgate.net Shifts in the vibrational frequencies of the C=N and N-H bands upon complexation provide evidence of the involvement of the thiadiazole ring nitrogen and the amino group nitrogen in coordination. nih.govmdpi.com For this compound complexes, changes in the vibrational modes of the N-CH₃ groups would also be indicative of their interaction with the metal center.

Electronic spectroscopy (UV-Vis) provides information about the geometry of the metal complexes. mdpi.com For instance, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes with 2,5-diamino-1,3,4-thiadiazole have been used to suggest octahedral geometries. mdpi.com Molar conductance measurements are employed to determine the electrolytic or non-electrolytic nature of the complexes. mdpi.comresearchgate.net Furthermore, elemental analysis and mass spectrometry are used to confirm the stoichiometry of the resulting metal complexes. jmchemsci.com

TechniqueInformation ObtainedReference
Infrared (IR) SpectroscopyIdentification of coordination sites by observing shifts in vibrational frequencies (e.g., C=N, N-H). nih.govmdpi.comresearchgate.net
Electronic (UV-Vis) SpectroscopyDetermination of the geometry of the metal complexes (e.g., octahedral, tetrahedral). mdpi.com
Molar ConductanceAscertaining the electrolytic nature of the complexes. mdpi.comresearchgate.net
Elemental AnalysisConfirmation of the stoichiometry of the metal complexes. jmchemsci.com
Mass SpectrometryDetermination of the molecular weight and fragmentation pattern of the complexes. jmchemsci.com

Coordination Modes and Geometry of Thiadiazole-Based Ligands

Thiadiazole-based ligands can exhibit a variety of coordination modes, acting as monodentate, bidentate, or bridging ligands. mdpi.comresearchgate.net The specific coordination is influenced by the nature of the metal ion, the substituents on the thiadiazole ring, and the reaction conditions.

For 2,5-diamino-1,3,4-thiadiazole, it has been shown to act as a tridentate ligand, coordinating through the sulfur atom of the thiadiazole ring and the nitrogen atoms of the two amino groups. mdpi.comresearchgate.net However, other studies on similar 2-amino-1,3,4-thiadiazole (B1665364) derivatives suggest coordination primarily through the nitrogen atoms of the thiadiazole ring. nih.govmdpi.comresearchgate.net

In the case of this compound, the presence of methyl groups on the amino nitrogens could sterically hinder coordination at these sites, potentially favoring coordination through the thiadiazole ring nitrogens. The ligand could act as a bidentate chelating ligand, coordinating to a single metal center through both ring nitrogens, or as a bridging ligand, linking two metal centers.

The geometry of the resulting metal complexes is dictated by the coordination number of the metal ion and the nature of the ligand. For instance, complexes of 2,5-diamino-1,3,4-thiadiazole with Co(II), Ni(II), and Cu(II) have been reported to exhibit octahedral geometries. mdpi.comresearchgate.net In contrast, some Co(II), Zn(II), and Hg(II) complexes with 2-amino-5-benzylmercapto-1,3,4-thiadiazole adopt a tetrahedral arrangement. researchgate.net A distorted square pyramidal geometry has been observed for a Cu(II) complex with the same ligand. researchgate.net

Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes are of significant interest for the development of new materials with potential applications in data storage and spintronics. The magnetic behavior of complexes with thiadiazole-based ligands is dependent on the nature of the metal ion and the structure of the complex.

Studies on metal complexes of 1,3,4-thiadiazole derivatives have revealed a range of magnetic phenomena. For instance, Cu(II) complexes can exhibit antiferromagnetic or ferromagnetic exchange interactions between paramagnetic centers. mdpi.com The magnetic susceptibility measurements of Co(II) and Ni(II) complexes with 2,5-diamino-1,3,4-thiadiazole have been used to support their proposed octahedral geometries. mdpi.com The magnetic moment values for these complexes are consistent with high-spin configurations. mdpi.com

The following table summarizes the magnetic properties of some metal complexes with ligands analogous to this compound.

Metal IonLigandMagnetic Moment (μeff, B.M.)Inferred GeometryReference
Co(II)2,5-diamino-1,3,4-thiadiazole4.69–4.92High-spin Octahedral mdpi.com
Ni(II)2,5-diamino-1,3,4-thiadiazole3.53–4.26Octahedral mdpi.com

It is important to note that the magnetic properties of complexes with this compound may differ due to the electronic and steric influences of the methyl groups.

Applications in Polymer and Supramolecular Chemistry

The structural features of this compound make it a promising building block for the construction of advanced materials such as covalent organic frameworks and self-assembled systems. The diamine functionality provides sites for covalent bond formation or intermolecular interactions, while the thiadiazole ring can impart desirable electronic and structural properties to the resulting materials.

Organic Monomers for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. nih.govresearchgate.net The properties of COFs can be tuned by the careful selection of organic monomers. Thiadiazole-based building blocks have been successfully incorporated into COFs, leading to materials with enhanced stability and functionality. nih.govresearchgate.netrsc.orgnih.gov

The parent compound, 1,3,4-thiadiazole-2,5-diamine, has been identified as a potential organic monomer for the synthesis of COFs. bldpharm.com The amino groups can undergo condensation reactions with aldehydes or other suitable linkers to form the porous framework. The incorporation of the thiadiazole unit into the COF backbone can enhance its chemical stability and introduce functionalities for applications such as photocatalysis and proton conduction. nih.govresearchgate.netrsc.orgnih.gov

This compound, with its secondary amine functionalities, could also serve as a monomer for COF synthesis. The reactivity of the N-H bond in the secondary amine allows for the formation of covalent linkages. The presence of the methyl groups would likely influence the porosity and surface properties of the resulting COF.

Building Blocks for Self-Assembled Systems

Self-assembly is a powerful strategy for the bottom-up fabrication of complex, functional supramolecular structures. The ability of a molecule to form well-ordered assemblies is dependent on the presence of specific intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

While there is no specific literature on the self-assembly of this compound, related thiadiazole derivatives have been shown to form self-assembled structures. For instance, 2,5-dimercapto-1,3,4-thiadiazole (B142945) has been used to functionalize silver quantum dots, which then self-assemble into various nano- and microstructures in a liquid crystal medium. researchgate.net The self-assembly is driven by the interactions between the functionalized nanoparticles. researchgate.net

This compound possesses features that could facilitate self-assembly. The N-H groups of the secondary amines can act as hydrogen bond donors, while the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors. Additionally, the aromatic thiadiazole ring can participate in π-π stacking interactions. These interactions could lead to the formation of one-, two-, or three-dimensional supramolecular architectures with potential applications in materials science and nanotechnology.

Potential in Electronic and Optical Materials

The inherent characteristics of the 1,3,4-thiadiazole nucleus, such as its aromaticity, thermal stability, and electron-accepting nature, make it a valuable building block for functional organic materials. isres.org The introduction of N,N-dimethylamino groups, which are strong electron donors, can create a molecule with a significant intramolecular charge transfer (ICT) character. This donor-acceptor (D-A) structure is a cornerstone for designing materials with tailored electronic and photophysical properties.

The field of organic electronics, particularly OLED technology, continually seeks novel materials that can improve efficiency, color purity, and operational lifetime. Derivatives of 1,3,4-thiadiazole are being explored for their potential as components in OLED devices. bohrium.com Molecules with a D-A structure are often employed as emitters or host materials in the emissive layer of an OLED.

The this compound framework is a promising candidate for these applications. The thiadiazole core can function as an efficient electron-transporting unit, while the dimethylamino groups can facilitate hole injection and transport. This ambipolar nature is highly desirable for balanced charge transport within the device, which is crucial for achieving high efficiency. Furthermore, by modifying the molecular structure, it is possible to tune the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the emission color. Research on new thiadiazole-based olefins has demonstrated their potential as organic small-molecule fluorophores for electroluminescent devices, with some compounds showing green or red-orange emission. bohrium.com

Property Relevance to OLEDs Potential Contribution of this compound
Electron Affinity Efficient electron injection and transportThe electron-deficient 1,3,4-thiadiazole ring is a known electron acceptor. isres.org
Ionization Potential Efficient hole injection and transportThe N,N-dimethylamino groups are strong electron donors, lowering the ionization potential.
Intramolecular Charge Transfer (ICT) Enables tuning of emission colorThe donor-acceptor structure can lead to emissions across the visible spectrum.
Thermal Stability Long operational lifetime of the deviceHeterocyclic aromatic rings like thiadiazole are known for their inherent stability.

Many traditional fluorescent molecules suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their light emission is significantly reduced in the solid state or at high concentrations. mdpi.com This limits their application in devices where molecules are closely packed. In 2001, the concept of Aggregation-Induced Emission (AIE) was introduced, describing molecules that are non-emissive in solution but become highly fluorescent upon aggregation. nih.gov This property is invaluable for the development of bright, solid-state emitters.

The structural motifs present in this compound suggest a potential for AIE activity. AIE is often observed in molecules with rotor-like structural elements, where the restriction of intramolecular rotations (RIR) in the aggregated state blocks non-radiative decay pathways and opens up the radiative channel, leading to strong light emission. mdpi.com The N,N-dimethylamino groups attached to the thiadiazole ring can undergo rotational motion in solution, potentially quenching fluorescence. In an aggregated or solid state, these rotations would be hindered, which could "switch on" the fluorescence. Studies on other donor-acceptor molecules, including those with dimethylamino and benzothiadiazole units, have shown that this structural design can lead to AIE properties. mdpi.comnih.gov

The development of new organic dyes and pigments is driven by the need for materials with high color strength, stability, and specific spectral properties. Azo dyes, which contain the -N=N- functional group, are a major class of synthetic colorants. mdpi.com Heterocyclic amines, including derivatives of 2-amino-1,3,4-thiadiazole, are frequently used as diazo components in the synthesis of these dyes. nih.gov

Research has demonstrated the synthesis of intensely colored azo dyes by coupling diazotized 2-amino-5-aryl-1,3,4-thiadiazoles with N,N-dimethylaniline. mdpi.comrsc.org The resulting structures, such as 2-[4-(N,N-Dimethylamino)phenylazo]-5-aryl-1,3,4-thiadiazoles, incorporate a chemical framework very similar to what could be derived from this compound. These dyes exhibit strong absorption in the visible spectrum, leading to vibrant colors. The N,N-dimethylamino group acts as a powerful auxochrome, a group that intensifies the color of the chromophore. mdpi.com The spectral properties of these related dyes underscore the potential of the target compound as a scaffold for novel pigments.

Compound Melting Point (°C) Color λmax (nm)
2-[4-(N,N-Dimethylamino)phenylazo]-5-phenyl-1,3,4-thiadiazole mdpi.com194-195Brown SolidNot specified
2-[4-(N,N-Dimethylamino)phenylazo]-5-(4-methoxyphenyl)-1,3,4-thiadiazole mdpi.com219-221Dark Red SolidNot specified
2-[4-(N,N-Dimethylamino)phenylazo]-5-(4-nitrophenyl)-1,3,4-thiadiazole mdpi.com169-171Brown SolidNot specified

Catalysis: Exploration as Catalysts or Catalyst Scaffolds

The 1,3,4-thiadiazole ring contains multiple heteroatoms (two nitrogen and one sulfur) that can act as coordination sites for metal ions. granthaalayahpublication.org This ability to form metal complexes is the foundation for its potential application in catalysis, either as a ligand that modifies the activity of a metallic center or as a building block for more complex catalyst structures.

While direct catalytic applications of this compound have not been extensively reported, the formation of metal complexes with various 1,3,4-thiadiazole derivatives is well-documented. nih.govtaylorfrancis.commdpi.com These studies show that the ring nitrogen atoms are common coordination sites. The presence of two amino groups in the 2 and 5 positions, as in the parent diamine, provides additional binding sites, allowing the molecule to act as a bidentate or even a bridging ligand.

The formation of such complexes with transition metals (e.g., Cu(II), Zn(II), Co(II), Ni(II)) could yield novel catalysts for a range of organic transformations. nih.govresearchgate.net For instance, copper complexes are known to catalyze oxidation and cross-coupling reactions, while nickel complexes are used in various carbon-carbon bond-forming reactions. By acting as a ligand, this compound could modulate the electronic properties and steric environment of the metal center, thereby influencing its catalytic activity and selectivity. This makes the compound a promising scaffold for the development of new, tunable catalysts for synthetic chemistry.

Future Outlook and Emerging Research Frontiers for N,n Dimethyl 1,3,4 Thiadiazole 2,5 Diamine

Challenges and Opportunities in Synthesis and Scale-Up

The synthesis of 2,5-diamino-1,3,4-thiadiazole (B1295027) derivatives often involves multistep processes that can present challenges in terms of yield, purity, and environmental impact. A common route to the 2-amino-1,3,4-thiadiazole (B1665364) core involves the acylation of a thiosemicarbazide (B42300) followed by dehydration, using reagents like polyphosphoric acid or phosphorus halides. nih.gov Another approach involves the reaction of dithiocarbamate (B8719985) derivatives with hydrazine. researchgate.net

Challenges in the synthesis and scale-up of N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine include the handling of potentially hazardous reagents and the need for stringent control of reaction conditions to achieve selective N,N-dimethylation without side reactions. The purification of the final product can also be complex, requiring advanced chromatographic techniques.

However, these challenges present significant opportunities for innovation. The development of "green" synthesis methods, such as those utilizing microwave assistance or sonochemical approaches, could lead to more energy-efficient and environmentally friendly production processes. researchgate.net There is also potential for the use of heterogeneous catalysts, like magnesium oxide nanoparticles, to simplify work-up procedures and improve reaction efficiency. researchgate.net

Aspect Challenges Opportunities
Reagents Use of corrosive or toxic reagents (e.g., POCl₃, concentrated acids). nih.govmdpi.comDevelopment of milder, safer reaction conditions and reagents. mdpi.com
Reaction Conditions Strict control of temperature and pressure may be required for selectivity.Exploration of microwave-assisted or sonochemical methods for faster, more efficient reactions. researchgate.net
Yield & Purity Potential for side reactions leading to lower yields and complex purification.Optimization of catalytic systems (e.g., MgO nanoparticles) to enhance yield and simplify purification. researchgate.net
Scale-Up Ensuring consistent product quality and safety at an industrial scale.Designing continuous flow processes for better control and scalability.
Environmental Impact Generation of hazardous waste from reagents and solvents.Implementation of green chemistry principles, including the use of recyclable catalysts and benign solvents.

Development of Novel Derivatization Strategies for Enhanced Properties

The two secondary amine groups in this compound offer reactive sites for a wide range of derivatization strategies. These modifications can be tailored to enhance specific properties of the molecule, such as its biological activity, solubility, or performance in materials science applications.

One promising avenue is the synthesis of Schiff bases by reacting the amino groups with various aldehydes and ketones. This approach has been used to create novel 1,3,4-thiadiazole (B1197879) derivatives with significant antimicrobial and antiproliferative activities. nih.gov Another strategy involves acylation or sulfonation of the amino groups to introduce new functional moieties. For instance, the introduction of benzenesulfonyl groups has been shown to yield compounds with good anti-proliferative effects against cancer cell lines. mdpi.com

The development of bis-derivatives, where both amino groups are functionalized, can lead to symmetrical molecules with unique electronic and structural properties. researchgate.net These derivatization strategies open the door to creating a library of novel compounds with fine-tuned characteristics for specific applications, from medicinal chemistry to the design of functional organic materials.

Derivatization Strategy Reactants Potential Enhanced Properties Example Application Area
Schiff Base Formation Aldehydes, KetonesAntimicrobial, Anticancer activity. nih.govMedicinal Chemistry
Acylation Acid chlorides, AnhydridesModified solubility, Bioactivity. mdpi.comDrug Discovery
Sulfonylation Sulfonyl chloridesAnticancer, Enzyme inhibition. mdpi.comTherapeutic Agents
Alkylation Alkyl halidesAltered electronic properties, Enhanced solubility.Organic Electronics
Metal Complexation Transition metal saltsCatalytic activity, Antifungal properties. researchgate.netCatalysis, Agrochemicals

Interdisciplinary Research Directions in Materials Science and Computational Chemistry

The unique structure of this compound makes it an attractive candidate for interdisciplinary research, particularly at the interface of materials science and computational chemistry. The 1,3,4-thiadiazole ring is a versatile pharmacophore and a valuable building block in various materials due to its aromaticity, in vivo stability, and ability to coordinate with metal ions. researchgate.netchemmethod.com

In materials science , this compound could serve as a monomer for the synthesis of novel polymers or covalent organic frameworks (COFs). bldpharm.com The nitrogen and sulfur atoms in the thiadiazole ring can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. The electron-donating nature of the dimethylamino groups can also be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). isres.org

Computational chemistry offers powerful tools to guide and accelerate research in this area. Density Functional Theory (DFT) calculations can be used to predict the electronic structure, optical properties, and reactivity of this compound and its derivatives. isres.org Molecular docking studies can help in understanding the binding interactions of these compounds with biological targets, thereby aiding in the design of new therapeutic agents. researchgate.net In silico screening of virtual libraries of derivatives can identify promising candidates for synthesis and experimental validation, saving significant time and resources.

The synergy between synthetic chemistry, materials science, and computational modeling will be crucial in unlocking the full potential of this compound and paving the way for its application in a diverse range of advanced technologies.

Q & A

Q. What are the common synthetic routes for N,N-dimethyl-1,3,4-thiadiazole-2,5-diamine and its derivatives?

The compound is typically synthesized via cyclocondensation reactions. For example, hydrazinecarbothioamide derivatives react with α-haloketones or hydrazonoyl halides in polar solvents (e.g., ethanol or DMF) under basic conditions (triethylamine). Key steps include thiadiazole ring formation via elimination of H₂S or halide ions . Characterization relies on IR (C-S/C-N stretches), ¹H/¹³C NMR (amine and methyl proton signals), and mass spectrometry .

Q. How are 1,3,4-thiadiazole derivatives characterized to confirm structural integrity?

Standard methods include:

  • IR spectroscopy : Identification of thiadiazole ring vibrations (e.g., 650–750 cm⁻¹ for C-S bonds).
  • NMR : Methyl groups (N,N-dimethyl) appear as singlets near δ 2.8–3.2 ppm, while aromatic protons (if present) show splitting patterns .
  • Elemental analysis : Validates molecular formula (e.g., C₇H₁₀N₄S for N,N-dimethyl derivatives) . Advanced techniques like X-ray crystallography resolve ambiguities, as seen in crystal structures of analogous compounds (e.g., space group P21/c and unit cell parameters) .

Q. What in vitro assays are used to evaluate the biological activity of thiadiazole derivatives?

Antimicrobial activity is assessed via disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., B. mycoides, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values determine potency, with active compounds often showing MICs ≤25 µg/mL .

Advanced Research Questions

Q. How do substituents on the thiadiazole core influence biological activity?

Substituent effects are analyzed via comparative structure-activity relationship (SAR) studies. For example:

  • Amino groups (e.g., 2,5-diamino) enhance hydrogen bonding with biological targets, improving antimicrobial activity .
  • Alkyl groups (e.g., N-methyl) increase lipophilicity, potentially enhancing membrane permeability but may reduce solubility . Computational modeling (e.g., docking studies) can predict binding modes to enzymes like dihydrofolate reductase .

Q. How can reaction mechanisms for thiadiazole synthesis be optimized to improve yields?

Mechanistic studies (e.g., TLC monitoring ) reveal critical intermediates. For example, the presence of α-bromoacetophenone (2a) facilitates cyclization by stabilizing a thiourea intermediate, increasing thiadiazole yield by 30–40% . Solvent choice (e.g., DMF vs. ethanol) and base strength (triethylamine vs. NaOH) also impact reaction kinetics and purity .

Q. How should researchers address contradictory data in biological activity studies?

Discrepancies (e.g., variable MICs across studies) may arise from:

  • Strain variability : Use standardized strains (e.g., ATCC controls).
  • Compound purity : Validate via HPLC (>95% purity) .
  • Assay conditions : Control pH, temperature, and inoculum size. Dose-response curves and statistical validation (e.g., ANOVA) mitigate outliers .

Methodological Design Considerations

Q. What strategies are effective for derivatizing this compound?

Functionalization often targets the amine or methyl groups:

  • Acylation : React with acyl chlorides to form amides, altering solubility and bioactivity .
  • Mannich reactions : Introduce aminoalkyl side chains for enhanced CNS penetration .
  • Cross-coupling : Suzuki-Miyaura reactions add aryl/heteroaryl groups for π-π stacking in target binding .

Q. How can computational tools aid in designing novel thiadiazole analogs?

  • Molecular docking : Predict interactions with targets like 5-HT receptors .
  • QSAR models : Relate logP, polar surface area, and Hammett constants to activity .
  • DFT calculations : Optimize geometries and assess frontier molecular orbitals for reactivity .

Data Interpretation and Validation

Q. What analytical approaches resolve structural ambiguities in thiadiazole derivatives?

  • X-ray crystallography : Determines bond lengths/angles (e.g., S-N distances ~1.65 Å in thiadiazoles) .
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, distinguishing regioisomers .
  • High-resolution MS : Confirms molecular ions (e.g., [M+H]⁺ at m/z 213.0602 for C₇H₁₀N₄S) .

Q. How are stability and degradation profiles assessed for thiadiazole-based compounds?

  • Accelerated stability studies : Expose compounds to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • HPLC-MS : Monitor degradation products (e.g., sulfoxide formation under oxidative conditions) .
  • pH-dependent solubility : Assess ionization states using Henderson-Hasselbalch calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.